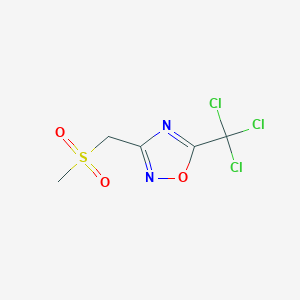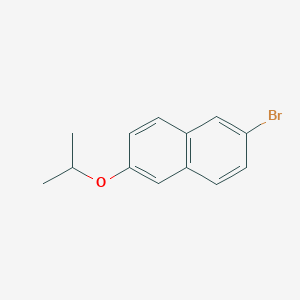
2-Bromo-6-(propan-2-yloxy)naphthalene
Vue d'ensemble
Description
“2-Bromo-6-(propan-2-yloxy)naphthalene” is a chemical compound with the empirical formula C13H13BrO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-(propan-2-yloxy)naphthalene” consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The compound has a bromine atom attached to one of the carbon atoms and a propan-2-yloxy group attached to another carbon atom .Physical And Chemical Properties Analysis
“2-Bromo-6-(propan-2-yloxy)naphthalene” is a solid substance . Its molecular weight is 265.15 .Applications De Recherche Scientifique
Brominated Hydrocarbons and Dioxin Formation
One significant application of brominated hydrocarbons, such as 2-bromo-6-(propan-2-yloxy)naphthalene, lies in their role as flame retardants. However, their disposal through incineration or accidental fires can lead to the formation of hazardous combustion byproducts, including brominated dioxins. The pyrolytic thermal degradation of brominated hydrocarbons, using 2-bromophenol as a model, reveals insights into the potential pathways for brominated dioxin formation. It's noted that unlike chlorinated hydrocarbons, brominated variants form naphthalene and bromonaphthalene through radical recombination/rearrangement reactions, with the formation of dibenzo-p-dioxin (DD) and 1-monobromodibenzo-p-dioxin (1-MBDD) attributed to radical-radical reactions involving 2-bromophenoxyl radicals (Evans & Dellinger, 2003).
Asymmetric Synthesis
2-Bromo-6-(propan-2-yloxy)naphthalene also finds relevance in the field of asymmetric synthesis. For instance, (2S) - 2 - Brom - 1 - (6' - methoxy - 2' - naphthyl)propan - 1 - one was synthesized using a series of reactions including acetalization, asymmetric bromination, and hydrolysis, showcasing the compound's versatility in organic synthesis and the potential for creating complex, chiral molecules (H. Ai, 1999).
Environmental and Toxicological Concerns
The compound's application in non-steroidal anti-inflammatory agents is notable. However, it's crucial to address environmental and toxicological concerns, as traditional methods for synthesizing derivatives, like 2-bromo-6-methoxynaphthalene, involve reagents posing significant health risks. The pursuit of safer alternatives, such as using dimethyl carbonate (DMC) as an environmentally benign substitute, reflects the compound's role in fostering safer, more sustainable chemical practices (Wei-Ming Xu & Hong-Qiang He, 2010).
Molecular Sieves and Green Chemistry
Furthermore, the compound is relevant in the context of green chemistry, particularly in the catalytic performance of molecular sieves for environmentally friendly acylation of naphthalene derivatives. The study focusing on 2,6-Methylacylnaphthalene synthesis via the acylation of 2-methylnaphthalene underlines the importance of exploring environmentally friendly, efficient catalytic processes (Jingjing Sun et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-6-propan-2-yloxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c1-9(2)15-13-6-4-10-7-12(14)5-3-11(10)8-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZCGXCWASOOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286840 | |
| Record name | 2-Bromo-6-(1-methylethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(propan-2-yloxy)naphthalene | |
CAS RN |
200875-37-2 | |
| Record name | 2-Bromo-6-(1-methylethoxy)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200875-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-(1-methylethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1523823.png)
![Methyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1523825.png)


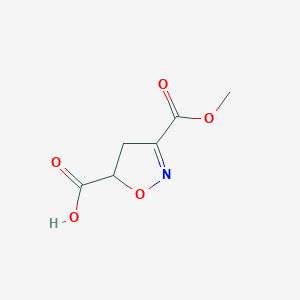
![3-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1523830.png)
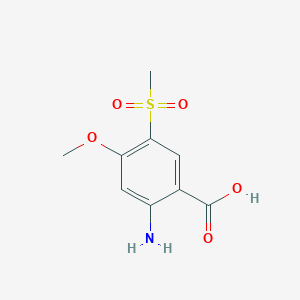
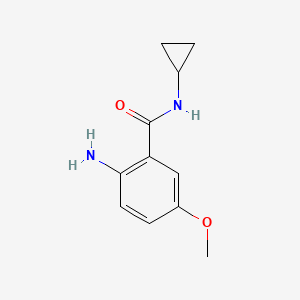
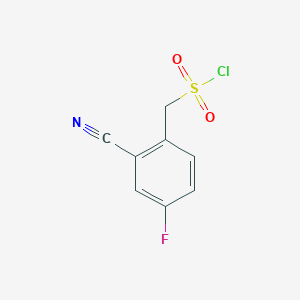
![5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1523840.png)
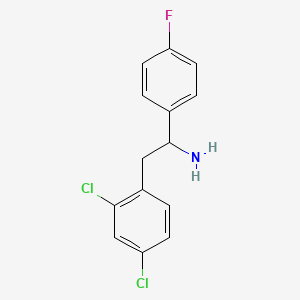

![3-{[2-(4-Methanesulfonylphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1523843.png)
